BI-99179 - 1291779-76-4

BI-99179

Catalog Number: EVT-262021
CAS Number: 1291779-76-4
Molecular Formula: C23H25N3O3
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BI99179 is a potent and selective non-covalent inhibitor of type I fatty acid synthase (FAS).
Overview

BI-99179 is a selective small molecule inhibitor developed for the in vivo validation of type I fatty acid synthase (FAS) as a therapeutic target for lipid metabolism-related disorders. Discovered by Boehringer Ingelheim, this compound demonstrates high potency and selectivity, making it a promising candidate for treating conditions such as obesity and certain cancers where FAS is overexpressed. The compound has shown significant peripheral and central exposure upon oral administration in animal models, highlighting its potential for clinical applications in metabolic diseases and oncology .

Source

BI-99179 was identified through a high-throughput screening process that focused on cyclopentanecarboxanilides, which are recognized as non-covalent inhibitors of type I fatty acid synthase. The optimization of initial hits led to the development of BI-99179, characterized by its remarkable efficacy and selectivity .

Classification

BI-99179 is classified as a fatty acid synthase inhibitor. It specifically targets the ketoacyl reductase domain of the FAS enzyme, which is crucial for fatty acid synthesis. This inhibition can have significant implications in both cancer therapy and metabolic regulation .

Synthesis Analysis

Methods

The synthesis of BI-99179 involves several steps that focus on optimizing the cyclopentanecarboxanilide scaffold to enhance its inhibitory activity against fatty acid synthase. Initial compounds were screened for their ability to inhibit FAS activity, leading to iterative modifications aimed at improving potency and selectivity.

Technical Details

The synthetic route includes:

  1. Formation of Cyclopentanecarboxanilide: The core structure is synthesized through a series of reactions involving cyclopentanecarboxylic acid derivatives and aniline.
  2. Optimization: Subsequent modifications are made to improve binding affinity and pharmacokinetic properties, resulting in the final product, BI-99179.

The final compound exhibits an IC50 value of 79 nM against human FAS isolated from HeLa cells, demonstrating its effectiveness as an inhibitor .

Molecular Structure Analysis

Data

  • Molecular Formula: C17H23N3O3
  • Molecular Weight: 317.39 g/mol
  • PDB Code: 4PIV (for structural studies related to its binding with FAS) .
Chemical Reactions Analysis

Reactions

BI-99179 primarily functions through non-covalent interactions with the ketoacyl reductase domain of the fatty acid synthase enzyme. This interaction inhibits the enzyme's activity, thus blocking the synthesis of fatty acids.

Technical Details

In vitro studies show that BI-99179 effectively inhibits the incorporation of radiolabeled acetate into fatty acids in various cell lines, including HeLa and human lung cancer cells (H1975), with IC50 values indicating strong inhibitory effects .

Mechanism of Action

Process

The mechanism by which BI-99179 exerts its inhibitory effects involves binding to the ketoacyl reductase domain of fatty acid synthase. This binding prevents the conversion of malonyl-CoA to palmitate, effectively halting fatty acid synthesis.

Data

Pharmacological studies indicate that administration of BI-99179 leads to increased levels of malonyl-CoA in hypothalamic tissues, suggesting that it may also affect appetite regulation and energy metabolism .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid crystalline form.
  • Solubility: Exhibits good solubility in aqueous solutions (greater than 39 µg/ml at pH 7) .
  • Stability: Demonstrates stability under physiological conditions with significant plasma protein binding (approximately 97.6% in rat models) .

Chemical Properties

  • pH Stability: Remains stable across a range of pH levels.
  • Permeability: High permeability demonstrated in CACO-2 cell assays (94 × 10^-6 cm/s), indicating good absorption potential .
Applications

BI-99179 has several potential scientific applications:

  1. Cancer Therapy: Due to its role in inhibiting fatty acid synthesis, it may be utilized in treating cancers that exhibit high levels of FAS expression.
  2. Obesity Treatment: Given its effects on appetite regulation and fat metabolism, it could serve as a therapeutic agent for obesity management.
  3. Dermatological Uses: Potential applications in treating acne through topical formulations aimed at reducing sebum production via FAS inhibition .
Introduction to Fatty Acid Synthase (FASN) as a Therapeutic Target

Role of FASN in Lipid Metabolism and Oncogenesis

Fatty acid synthase (FASN) is a multi-enzyme complex that catalyzes de novo lipogenesis, converting acetyl-CoA and malonyl-CoA into palmitate. This 270 kDa protein comprises seven functional domains, including ketoacyl reductase (KR), enoyl reductase, and thioesterase (TE), organized into two identical monomers [1] [5]. Unlike normal cells that primarily utilize dietary lipids, cancer cells exhibit dysregulated lipid metabolism, overexpressing FASN to fuel membrane biosynthesis, energy storage, and signaling molecule production [9] [10]. The metabolic shift toward endogenous fatty acid production supports rapid proliferation by providing phospholipid components for membrane biogenesis and lipid second messengers for oncogenic signaling pathways [9].

FASN Overexpression in Cancer: Implications for Tumor Survival and Proliferation

FASN overexpression is a hallmark of aggressive malignancies, including breast, prostate, and pancreatic cancers. In HER2+ breast cancer brain metastases, FASN expression increases by >3-fold compared to primary tumors, adapting to the lipid-scarce brain microenvironment [3]. This upregulation correlates with:

  • Enhanced tumor survival: FASN-derived palmitate integrates into phospholipid membranes and lipid rafts, facilitating PI3K/AKT and Wnt/β-catenin signaling [10].
  • Chemoresistance: Lipid droplets sequester chemotherapeutic agents, while FASN upregulation activates drug-efflux transporters like ABCG1 [10].
  • Metastatic competence: CD36-mediated fatty acid uptake and FASN-driven lipogenesis promote epithelial-mesenchymal transition (EMT) and invasion [3] [10].

Table 1: FASN Overexpression in Human Cancers

Cancer TypeFASN ElevationClinical Correlation
Breast Cancer Brain Metastasis3–5 foldReduced survival, therapy resistance [3]
Pancreatic Ductal Adenocarcinoma>2 foldTumor progression, poor prognosis [10]
Prostate Cancer>4 foldCastration resistance [6]

FASN Inhibition as a Metabolic Strategy in Oncology

Pharmacological FASN inhibition disrupts cancer-specific lipogenesis, inducing apoptosis and suppressing growth. Unlike normal cells, malignancies lack metabolic flexibility to compensate for lipid biosynthesis blockade, creating a therapeutic window. Key advantages include:

  • Reduced off-target effects: Selectivity for tumor cells with dysregulated lipogenesis [5].
  • Synergy with conventional therapies: Re-sensitization to chemotherapy and radiotherapy [10].
  • Microenvironment disruption: Attenuation of immunosuppressive lipid signaling [10].

Properties

CAS Number

1291779-76-4

Product Name

BI-99179

IUPAC Name

(1R,3S)-N-[4-(1,3-benzoxazol-2-yl)phenyl]-N-methyl-3-(propanoylamino)cyclopentane-1-carboxamide

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C23H25N3O3/c1-3-21(27)24-17-11-8-16(14-17)23(28)26(2)18-12-9-15(10-13-18)22-25-19-6-4-5-7-20(19)29-22/h4-7,9-10,12-13,16-17H,3,8,11,14H2,1-2H3,(H,24,27)/t16-,17+/m1/s1

InChI Key

YNFDIGJKJPNFFD-SJORKVTESA-N

SMILES

CCC(=O)NC1CCC(C1)C(=O)N(C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Solubility

Soluble in DMSO

Synonyms

BI99179; BI-99179; BI 99179;

Canonical SMILES

CCC(=O)NC1CCC(C1)C(=O)N(C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Isomeric SMILES

CCC(=O)N[C@H]1CC[C@H](C1)C(=O)N(C)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.